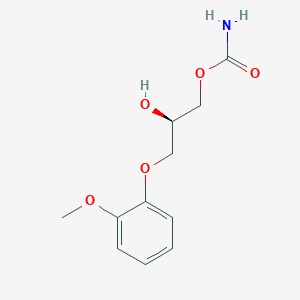

(S)-methocarbamol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the S-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer. This compound is commonly used in the treatment of muscle spasms and discomfort associated with acute musculoskeletal conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methocarbamol typically involves the resolution of racemic methocarbamol or the asymmetric synthesis from chiral precursors. One common method includes the reaction of guaiacol with phosgene to form the intermediate, which is then reacted with diethylamine to produce methocarbamol. The chiral separation can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Methocarbamol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Methocarbamol is classified as a muscle relaxant that operates primarily through central nervous system depressant activity. Its mechanism of action is not fully understood but is believed to involve:

- Blocking spinal polysynaptic reflexes

- Decreasing nerve transmission in spinal and supraspinal pathways

- Prolonging the refractory period of muscle cells .

This compound does not directly affect muscle contractility or motor nerve fibers, which distinguishes it from other muscle relaxants .

Clinical Indications

Methocarbamol is indicated for:

- Acute Musculoskeletal Pain : It is commonly prescribed for conditions such as herniated discs, postoperative pain, and other acute pain syndromes associated with muscle spasms .

- Adjunctive Therapy : Methocarbamol is often used alongside physical therapy and rest to enhance recovery from musculoskeletal injuries .

- Off-Label Uses : Research has explored its efficacy in treating conditions like fibromyalgia, inflammatory arthritis, rib fractures, and myofascial pain .

FDA-Approved Indications

The FDA has approved methocarbamol for:

- Relief of discomfort associated with acute painful musculoskeletal conditions.

- Treatment of muscle spasms due to various orthopedic conditions .

Case Studies and Clinical Research

Several studies have documented the effectiveness of methocarbamol in various contexts:

- O'Doherty and Shields (1958) : This study reported significant relief from muscle spasms in patients with pyramidal spine lesions. Out of 100 patients treated, most experienced moderate to pronounced relief with minimal adverse effects .

- Forsyth's Case Series : In a case series involving orthopedic conditions, 94% of patients reported relief from muscle spasms after treatment with methocarbamol, indicating its potential efficacy in clinical practice .

- Systematic Review on Low Back Pain : A systematic review highlighted methocarbamol's role in managing acute low back pain associated with myofascial pain syndrome. The review noted that while methocarbamol is effective, more high-quality studies are needed to establish its superiority over other treatments such as nonsteroidal anti-inflammatory drugs .

Comparative Efficacy

When compared to other muscle relaxants like cyclobenzaprine, studies have shown no significant differences in efficacy regarding muscle spasm relief or functional outcomes. However, methocarbamol tends to have a favorable safety profile with fewer reported adverse effects compared to some alternatives .

Safety Profile and Contraindications

Methocarbamol is generally well-tolerated; however, certain contraindications exist:

- Hypersensitivity to methocarbamol or any components of the injection formulation.

- Renal impairment due to the presence of polyethylene glycol in injectable forms .

Adverse effects may include dizziness and nausea but are typically mild. Clinicians are advised to monitor older patients closely due to potential polypharmacy risks .

Emerging Research Directions

Recent studies have begun exploring the use of methocarbamol in combination with opioids for pain management. Findings suggest that specific combinations may result in lower injury rates compared to other skeletal muscle relaxants when used alongside opioids like oxycodone or tramadol . Additionally, ongoing research aims to clarify its role in chronic pain management and its potential benefits in treating conditions such as rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of (S)-methocarbamol involves its interaction with the central nervous system. It acts as a central muscle relaxant by inhibiting the transmission of nerve impulses in the spinal cord and brain. This inhibition reduces muscle spasms and provides relief from discomfort. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of GABAergic and glycinergic neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Methocarbamol (racemic): Contains both S- and R-enantiomers.

Carisoprodol: Another muscle relaxant with a similar mechanism of action.

Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic use.

Uniqueness: (S)-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles.

Biologische Aktivität

(S)-Methocarbamol is a skeletal muscle relaxant commonly used to alleviate discomfort associated with acute musculoskeletal conditions. Its biological activity is characterized by a complex interaction with the central nervous system (CNS) and peripheral mechanisms. This article provides a comprehensive overview of the pharmacodynamics, pharmacokinetics, clinical applications, and case studies related to the biological activity of this compound.

The exact mechanism of action of this compound remains incompletely understood, but several key points have been established:

- CNS Depressant Activity : Methocarbamol is believed to exert its effects primarily through CNS depression, which may involve the inhibition of spinal polysynaptic reflexes and decreased nerve transmission in both spinal and supraspinal pathways .

- Muscle Relaxation : It does not directly affect skeletal muscle contractility or motor end plates; rather, its muscle relaxant properties are likely due to its sedative effects on the CNS .

- Potential Anticholinergic Effects : Some studies suggest that methocarbamol may inhibit acetylcholinesterase, contributing to its muscle relaxant properties through anticholinergic mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its effective clinical use:

- Absorption : Methocarbamol is well absorbed in the gastrointestinal tract, with peak plasma concentrations typically reached within 2 hours after oral administration. The onset of action occurs approximately 30 minutes post-ingestion .

- Distribution : The compound demonstrates moderate plasma protein binding (46% to 50%) and exhibits a plasma clearance rate between 0.20 and 0.80 L/h/kg .

- Elimination : The elimination half-life ranges from 1 to 2 hours, with variations noted in elderly patients or those with hepatic or renal impairments .

Clinical Applications

This compound has been utilized in various clinical settings, particularly for managing acute pain and muscle spasms:

- Orthopedic Conditions : A study involving 58 patients with acute orthopedic conditions reported significant relief from muscle spasms associated with herniated disks. Patients received an average daily dose of 6 grams in divided doses, leading to prompt pain relief and improved recovery times .

- Traumatic Injuries : A retrospective cohort study assessed the efficacy of methocarbamol in managing pain after traumatic injuries. Findings indicated no significant improvement in pain scores among patients treated with methocarbamol compared to controls over three days post-injury .

Case Studies

Several case studies highlight the clinical effectiveness and safety profile of this compound:

- Case Study on Orthopedic Recovery : In a cohort of patients recovering from orthopedic surgery, methocarbamol facilitated pain management and reduced muscle spasticity, allowing for smoother rehabilitation processes .

-

Methocarbamol Overdose Case : A case study documented a patient who ingested an excessive amount of methocarbamol, leading to symptoms consistent with overdose such as drowsiness and vomiting. This underscores the importance of monitoring dosage and recognizing signs of toxicity6.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Animal Studies : Research indicates that methocarbamol prevents convulsions induced by electric shock in animal models, suggesting potential neuroprotective effects .

- Electrophysiological Studies : A study demonstrated that methocarbamol inhibits action potentials in muscle spindle afferents, indicating a direct effect on proprioceptive signaling pathways involved in muscle tone regulation .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | CNS depressant; inhibits spinal reflexes; potential anticholinergic effects |

| Absorption | Well absorbed; peak plasma concentration at ~2 hours |

| Half-Life | 1-2 hours; longer in elderly or those with liver/kidney issues |

| Clinical Uses | Pain relief in orthopedic conditions; adjunct in traumatic injury management |

| Safety Profile | Low abuse potential; overdose can lead to CNS depression symptoms |

Eigenschaften

IUPAC Name |

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.